molecular formula C6H7F3N2O B2986433 alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol CAS No. 1343199-34-7

alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol

Cat. No.: B2986433
CAS No.: 1343199-34-7
M. Wt: 180.13
InChI Key: ALLGRHSYCXIDNW-UHFFFAOYSA-N
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Description

Alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol is a fluorinated organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol typically involves the introduction of the trifluoromethyl group into a pyrazole ring. One common method is the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethylated ketones, alcohols, and various substituted pyrazole derivatives .

Scientific Research Applications

Alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol is unique due to its specific structure, which combines the trifluoromethyl group with a pyrazole ring. This combination imparts distinct chemical properties, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-methylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c1-11-4(2-3-10-11)5(12)6(7,8)9/h2-3,5,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLGRHSYCXIDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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